molecular formula C17H15F3N4O3 B2735627 1-(pyrazine-2-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide CAS No. 1396811-66-7

1-(pyrazine-2-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide

Cat. No.: B2735627
CAS No.: 1396811-66-7
M. Wt: 380.327
InChI Key: UVRLNPPEVUPWCA-UHFFFAOYSA-N
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Description

1-(pyrazine-2-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide is a potent and selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein in the antigen receptor-mediated NF-κB pathway, which is crucial for the activation, proliferation, and survival of lymphocytes. This compound functions by binding to the MALT1 paracaspase domain, effectively blocking its proteolytic activity and the subsequent cleavage of substrates such as RelB, A20, and CYLD. This inhibition attenuates NF-κB signaling and the expression of downstream anti-apoptotic and proliferative genes. As a research tool, it is highly valued for investigating the pathophysiology of B-cell lymphomas, particularly the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL) where constitutive B-cell receptor signaling drives dependence on MALT1. Furthermore, its application extends to immunological research, where it is used to probe MALT1's role in T-cell and B-cell activation, and to explore potential therapeutic strategies for autoimmune and inflammatory diseases by modulating immune responses. The compound provides researchers with a powerful pharmacological means to dissect the complex biology of the CBM (CARD11-BCL10-MALT1) signalosome complex and its role in both normal immunity and oncogenesis.

Properties

IUPAC Name

1-(pyrazine-2-carbonyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O3/c18-17(19,20)27-13-3-1-11(2-4-13)7-23-15(25)12-9-24(10-12)16(26)14-8-21-5-6-22-14/h1-6,8,12H,7,9-10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRLNPPEVUPWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Pyrazine-2-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article provides a comprehensive overview of its synthesis, biological evaluation, and potential mechanisms of action based on available literature.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C17H15F3N4O3
  • Molecular Weight : 380.327 g/mol
  • IUPAC Name : 1-(pyrazine-2-carbonyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxamide

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the azetidine ring and the introduction of the pyrazine and trifluoromethoxy groups. Analytical techniques such as NMR spectroscopy (both 1H^{1}H and 13C^{13}C), mass spectrometry, and elemental analysis are commonly employed to confirm the structure and purity of the synthesized compound .

Antitumor Activity

Recent studies have evaluated the antitumor potential of this compound against various cancer cell lines. For instance, compounds with similar structural motifs have shown promising results as c-Met kinase inhibitors, which are critical in cancer cell proliferation and metastasis. The compound's structural analogs demonstrated significant cytotoxicity with IC50 values in the nanomolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .

The proposed mechanisms underlying the biological activity of this compound include:

  • Inhibition of Kinases : Similar compounds have been identified as effective c-Met kinase inhibitors, which play a crucial role in tumor growth and metastasis.
  • Induction of Apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death .
  • Cell Cycle Arrest : The compounds have been shown to interfere with cell cycle progression, particularly at the G1/S transition .

Case Studies

Several case studies highlight the efficacy of related compounds in preclinical models:

  • Study on Compound 22i : This analog exhibited IC50 values of 0.83 μM against A549 cells, demonstrating potent antitumor activity. It was also shown to inhibit c-Met kinase effectively at an IC50 value of 48 nM .
CompoundCell LineIC50 (μM)c-Met Inhibition (nM)
22iA5490.83 ± 0.0748
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

Scientific Research Applications

Antimycobacterial Activity

One of the significant applications of this compound is its potential as an antimycobacterial agent. Research indicates that derivatives of pyrazine compounds, including those with azetidine structures, exhibit promising activity against Mycobacterium tuberculosis. For instance, compounds similar to 1-(pyrazine-2-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide have shown substantial inhibitory effects against M. tuberculosis, with minimum inhibitory concentrations (MIC) significantly lower than traditional treatments like pyrazinamide .

Bioisosteric Modifications

The compound's structure allows for bioisosteric modifications, which can enhance its biological activity and reduce toxicity. For example, the incorporation of different functional groups or the replacement of amide bonds with bioisosteres has been shown to improve the pharmacological profile of similar compounds. Studies have demonstrated that changing the amide bond to a 1,2,3-triazole significantly enhances the antiproliferative activity of related compounds in various cancer cell lines .

Targeting Adenosine Receptors

Recent investigations have highlighted the potential of pyrazine derivatives in targeting adenosine receptors, specifically A1 and A2a subtypes. The structural characteristics of this compound suggest that it could modulate these receptors' activity, which plays a crucial role in various physiological processes and disease states .

Cancer Therapeutics

The compound's ability to inhibit cell proliferation makes it a candidate for cancer therapeutics. Research has indicated that similar azetidine-containing compounds can induce apoptosis in cancer cells by disrupting critical signaling pathways . The mechanisms through which these compounds exert their effects include the modulation of cell cycle progression and inhibition of angiogenesis.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is vital for optimizing its efficacy and safety profile. Various studies have explored how modifications to the azetidine ring or substituents on the pyrazine moiety influence biological activity. For instance, altering the trifluoromethoxy group can significantly impact the compound's lipophilicity and binding affinity to target proteins .

Case Study: Antitubercular Activity

In a notable study, several derivatives based on pyrazine and azetidine were synthesized and evaluated for their antitubercular properties. Among them, certain compounds demonstrated MIC values as low as 0.728 μg/mL against M. tuberculosis, indicating their potential as effective treatments .

Experimental Findings: Cancer Cell Lines

Experimental evaluations have shown that compounds structurally related to this compound exhibit significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphocyte). The observed IC50 values suggest a strong potential for further development into therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on structural motifs, physicochemical properties, and inferred biological activities.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Heterocycle Substituent on Benzyl Group Linker Type Molecular Weight (g/mol) Key Features
1-(Pyrazine-2-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide (Target) Azetidine 4-(Trifluoromethoxy) Carboxamide ~395.3* High rigidity (azetidine), metabolic stability (CF₃O), pyrazine H-bonding
N-(4′-Chloro-2-methyl-[1,1′-biphenyl]-4-yl)pyrazine-2-carboxamide (5b, ) None 4′-Chloro-2-methylbiphenyl Carboxamide 341.77 Biphenyl system enhances lipophilicity; chloro substituent for electrophilicity
(S)-1-(6-(4-Amino-2-methylphenyl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide () Piperidine 4-(Trifluoromethoxy) Carboxamide ~520.4* Larger piperidine ring improves solubility; pyrrolopyrimidine core for kinase binding
4-{[3-(Piperidin-1-yl)pyrazin-2-yl]oxy}-N-[4-(trifluoromethyl)benzyl]benzamide () Pyrazine 4-(Trifluoromethyl) Ether (oxy) 497.47 Trifluoromethyl enhances electronegativity; ether linker reduces steric hindrance
Compound 245C (Thiazetidine derivative, ) Thiazetidine 4-(Trifluoromethoxy) Hydrazono-thiazole ~560.5* Sulfur-containing four-membered ring; triazole for metal coordination

*Molecular weights estimated based on structural formulas.

Key Observations

Azetidine vs. Piperidine/Thiazetidine :

  • The azetidine core in the target compound introduces greater ring strain and rigidity compared to piperidine (six-membered) or thiazetidine (sulfur-containing four-membered). This may enhance binding specificity but reduce solubility relative to piperidine derivatives .
  • Thiazetidine analogs (e.g., Compound 245C) offer sulfur-mediated interactions but may exhibit higher metabolic instability due to sulfur oxidation .

Trifluoromethoxy vs. Trifluoromethyl :

  • The 4-(trifluoromethoxy) group in the target compound provides stronger electron-withdrawing effects and improved metabolic stability compared to 4-(trifluoromethyl) substituents (). This is critical for compounds targeting oxidative environments (e.g., kinase ATP pockets) .

Linker Groups :

  • Carboxamide linkers (target compound and ) promote hydrogen bonding with biological targets, whereas ether linkers () prioritize flexibility and reduced steric bulk .

Pyrazine Derivatives :

  • Pyrazine-2-carboxamide derivatives (e.g., ) are associated with antimicrobial and kinase-inhibitory activities. The target compound’s pyrazine moiety likely enhances solubility and target engagement compared to phenyl or indole systems .

Research Findings and Implications

  • Kinase Inhibition : Piperidine- and pyrrolopyrimidine-containing analogs () show potent activity against ALK mutants, suggesting the target compound’s carboxamide and trifluoromethoxy groups may similarly enhance kinase binding .
  • Antimicrobial Potential: Pyrazine carboxamides () exhibit efficacy against bacterial strains, implying the target compound could be optimized for similar applications by modifying the azetidine substituents .
  • Metabolic Stability: The trifluoromethoxy group in the target compound is expected to confer longer half-lives compared to non-fluorinated analogs, as seen in related benzamide derivatives () .

Q & A

Basic: What are the key structural features of 1-(pyrazine-2-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide, and how do they influence its reactivity?

The compound combines a pyrazine ring (electron-deficient heterocycle), an azetidine (4-membered strained ring), and a 4-(trifluoromethoxy)benzyl group. The pyrazine ring enhances hydrogen-bonding potential and π-π stacking, while the azetidine introduces strain, increasing reactivity in nucleophilic substitutions. The trifluoromethoxy group improves lipophilicity and metabolic stability .

Basic: What synthetic routes are commonly employed to prepare this compound, and how is purity validated?

Multi-step synthesis typically involves:

Azetidine-3-carboxamide formation via cyclization of β-lactam precursors.

Pyrazine-2-carbonyl coupling using carbodiimide-based reagents (e.g., EDC/HOBt).

Benzylation of the azetidine nitrogen with 4-(trifluoromethoxy)benzyl bromide under basic conditions.
Purity is confirmed via HPLC (>95% purity), NMR (1H/13C for structural confirmation), and HRMS (exact mass validation) .

Advanced: How can researchers optimize reaction conditions to mitigate azetidine ring instability during synthesis?

Azetidine’s strain makes it prone to ring-opening. Strategies include:

  • Low-temperature reactions (0–5°C) to minimize thermal degradation.
  • Anhydrous conditions (e.g., DMF or THF with molecular sieves) to prevent hydrolysis.
  • Protecting-group chemistry (e.g., Boc on the azetidine nitrogen) during intermediate steps .

Advanced: How should contradictory bioactivity data (e.g., varying IC50 values across assays) be analyzed?

Contradictions may arise from assay-specific variables:

  • Target protein purity : Use SPR (surface plasmon resonance) to validate binding kinetics.
  • Cellular permeability : Compare results from cell-free vs. cell-based assays (e.g., in vitro kinase inhibition vs. whole-cell cytotoxicity).
  • Solvent effects : Ensure consistent DMSO concentrations (<0.1% v/v) to avoid artifactual inhibition .

Advanced: What methodologies are used to identify pharmacological targets for this compound?

Chemoproteomics : Immobilize the compound on beads for pull-down assays followed by LC-MS/MS to identify binding proteins.

DARTS (Drug Affinity Responsive Target Stability) : Monitor protein stability shifts upon compound binding via SDS-PAGE.

Molecular docking : Screen against kinase or GPCR libraries using Glide or AutoDock .

Advanced: How can researchers assess the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h, analyze degradation via LC-MS.
  • Plasma stability : Incubate in human plasma (37°C, 1h), precipitate proteins with acetonitrile, and quantify parent compound remaining.
  • Light sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .

Advanced: What computational approaches predict binding modes with biological targets?

  • Molecular Dynamics (MD) : Simulate interactions over 100+ ns to assess binding pocket flexibility (e.g., GROMACS).
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in the target’s active site.
  • QM/MM : Combine quantum mechanics (for ligand) and molecular mechanics (for protein) to model electron transfer .

Advanced: How do structural modifications (e.g., replacing trifluoromethoxy with methoxy) impact activity?

  • SAR Studies : Synthesize analogs and compare IC50 values in enzyme assays.
  • LogP measurements : Use shake-flask methods to quantify hydrophobicity changes.
  • Metabolic stability : Test in liver microsomes; trifluoromethoxy groups reduce CYP450-mediated oxidation compared to methoxy .

Advanced: What strategies address low solubility in aqueous buffers for in vivo studies?

  • Salt formation : Screen with counterions (e.g., HCl, sodium) using calorimetry.
  • Nanoformulation : Prepare liposomal or PEGylated nanoparticles (dynamic light scattering for size validation).
  • Co-solvents : Use cyclodextrins or Captisol® to enhance solubility without toxicity .

Advanced: How are batch-to-batch variations in crystallinity managed during scale-up?

  • Polymorph screening : Use solvent/antisolvent crystallization with Raman monitoring.
  • Process Analytical Technology (PAT) : Implement inline NIR to track particle size.
  • Anneal batches at controlled temperatures to ensure consistent crystal form .

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